molecular formula C10H17N B14379336 3-tert-Butylhex-5-enenitrile CAS No. 87995-26-4

3-tert-Butylhex-5-enenitrile

Cat. No.: B14379336
CAS No.: 87995-26-4
M. Wt: 151.25 g/mol
InChI Key: ASNNBDYPAKOJGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-tert-Butylhex-5-enenitrile is an organic compound characterized by a nitrile group (-CN) attached to a hexene chain with a tert-butyl group at the third carbon position

Preparation Methods

Synthetic Routes and Reaction Conditions

    From Halogenoalkanes: One common method to prepare nitriles is by heating halogenoalkanes with sodium or potassium cyanide in ethanol. For 3-tert-Butylhex-5-enenitrile, a suitable halogenoalkane precursor would be 3-tert-butylhex-5-enyl bromide. The reaction proceeds as follows[ \text{3-tert-Butylhex-5-enyl bromide} + \text{KCN} \rightarrow \text{this compound} + \text{KBr} ]

    From Amides: Another method involves dehydrating amides using phosphorus (V) oxide.

Industrial Production Methods

Industrial production of nitriles often involves large-scale reactions using similar methods but optimized for efficiency and yield. Continuous flow reactors and other advanced techniques may be employed to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: Nitriles can undergo oxidation to form amides or carboxylic acids. For example, 3-tert-Butylhex-5-enenitrile can be oxidized to 3-tert-butylhex-5-enoic acid.

    Reduction: Reduction of nitriles typically yields primary amines. Using hydrogen gas and a suitable catalyst, this compound can be reduced to 3-tert-butylhex-5-enamine.

    Substitution: Nitriles can participate in nucleophilic substitution reactions. For instance, reacting this compound with a Grignard reagent can form a ketone after hydrolysis.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).

    Substitution: Grignard reagents (RMgX) in dry ether followed by acidic hydrolysis.

Major Products

    Oxidation: 3-tert-butylhex-5-enoic acid.

    Reduction: 3-tert-butylhex-5-enamine.

    Substitution: Various ketones depending on the Grignard reagent used.

Scientific Research Applications

3-tert-Butylhex-5-enenitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-tert-Butylhex-5-enenitrile depends on its chemical reactivity. In reduction reactions, the nitrile group is hydrogenated to form an amine. In oxidation reactions, the nitrile group is converted to a carboxylic acid. The molecular targets and pathways involved are primarily determined by the functional groups present and the reaction conditions employed .

Comparison with Similar Compounds

Similar Compounds

    3-tert-Butylhex-5-enamide: Similar structure but with an amide group instead of a nitrile.

    3-tert-Butylhex-5-enoic acid: The oxidized form of 3-tert-Butylhex-5-enenitrile.

    3-tert-Butylhex-5-enamine: The reduced form of this compound.

Uniqueness

This compound is unique due to its combination of a nitrile group with a tert-butyl-substituted hexene chain.

Properties

CAS No.

87995-26-4

Molecular Formula

C10H17N

Molecular Weight

151.25 g/mol

IUPAC Name

3-tert-butylhex-5-enenitrile

InChI

InChI=1S/C10H17N/c1-5-6-9(7-8-11)10(2,3)4/h5,9H,1,6-7H2,2-4H3

InChI Key

ASNNBDYPAKOJGV-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(CC=C)CC#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.